N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide
Overview
Description
N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phenylacetyl and 3-methylphenyl groups attached to a glycinamide backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide typically involves the reaction of phenylacetyl chloride with glycine to form N-(phenylacetyl)glycine. This intermediate is then reacted with 3-methylphenylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The phenylacetyl and 3-methylphenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglycine: A related compound with similar structural features but lacking the 3-methylphenyl group.
N-phenylacetylglycyl-L-proline ethyl ester: Another analog with a proline residue, known for its neuroprotective activity.
Uniqueness
N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide stands out due to the presence of both phenylacetyl and 3-methylphenyl groups, which confer unique chemical and biological properties. These structural features enhance its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[2-[[2-(3-methylanilino)-2-oxoethyl]amino]-2-oxoethyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-5-9-16(10-14)22-19(25)13-21-18(24)12-20-17(23)11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,23)(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYAICCFUUSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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